molecular formula C22H26N4O4S B12631131 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester

Cat. No.: B12631131
M. Wt: 442.5 g/mol
InChI Key: CMYRAHCZQFHGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Key Descriptors

Property Value
Molecular Formula C₂₃H₂₇N₅O₄S
Molecular Weight 477.56 g/mol
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C=CC=C(C3=N2)S(=O)(=O)C4=CC=CC=C4
InChIKey UZRZFGXYGJNQPU-UHFFFAOYSA-N

The tert-butyl ester (1,1-dimethylethyl group) enhances steric protection of the carboxylic acid, a common strategy to improve metabolic stability during drug development. The phenylsulfonyl moiety introduces electron-withdrawing effects, potentially modulating intermolecular interactions.

Historical Context in Heterocyclic Chemistry

Pyrrolo[2,3-b]pyridine and piperazine hybrids emerged as pivotal scaffolds in the late 20th century. Key milestones include:

  • Pyrrolopyridine Systems : First synthesized in the 1960s, these tricyclic structures gained attention for their resemblance to purine bases, enabling kinase inhibition and antiviral activity.
  • Piperazine Derivatives : Since the 1950s, piperazine has been widely used in antipsychotics (e.g., trifluoperazine) and antidepressants due to its conformational flexibility and hydrogen-bonding capacity.
  • Hybridization Trends : The fusion of these systems, as seen in the subject compound, represents a 21st-century strategy to merge the pharmacophoric advantages of both scaffolds. For example, piperazine-pyrrolopyridine hybrids have been explored as JAK2 inhibitors and 5-HT₆ receptor antagonists.

Significance of Pyrrolo[2,3-b]pyridine-Piperazine Hybrid Architectures

The hybrid structure addresses two critical challenges in drug design:

  • Bioavailability : Piperazine’s solubility-enhancing properties counterbalance the hydrophobic pyrrolopyridine core, as demonstrated in analogs like 4-amino-piperidine-1-carboxylic acid derivatives.
  • Target Selectivity : The planar pyrrolopyridine system facilitates π-π stacking with aromatic residues in enzyme active sites, while the piperazine ring enables tunable interactions via N-alkylation or sulfonation.

Comparative Analysis of Hybrid Architectures

Feature Pyrrolo[2,3-b]pyridine Piperazine Hybrid Advantage
Solubility Low (logP ~2.5) Moderate (logP ~1.0) Balanced logP ~2.1
Synthetic Flexibility Limited substitution sites Multiple N-functionalization points Dual functionalization pathways
Target Applications Kinases, GPCRs CNS disorders, antimicrobials Broader therapeutic applicability

This synergy explains the compound’s potential in targeting intracellular signaling pathways, though specific biological data remain proprietary.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

tert-butyl 4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H26N4O4S/c1-22(2,3)30-21(27)25-15-13-24(14-16-25)19-9-11-23-20-18(19)10-12-26(20)31(28,29)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3

InChI Key

CMYRAHCZQFHGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the phenylsulfonyl group: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents such as phenylsulfonyl chloride.

    Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester acts as a protective group for the carboxylic acid. Acidic hydrolysis is the primary method for deprotection:

  • Reagents/Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Product : The corresponding carboxylic acid, enabling further derivatization (e.g., amide bond formation).

Example Reaction :

*tert*-butyl esterTFA, DCMCarboxylic Acid+isobutylene\text{*tert*-butyl ester} \xrightarrow{\text{TFA, DCM}} \text{Carboxylic Acid} + \text{isobutylene}

Amide Bond Formation

The deprotected carboxylic acid can undergo coupling reactions with amines to form amides, a common strategy in medicinal chemistry :

  • Activating Agents :

    • N,N′-Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOBt) .

    • Propylphosphonic anhydride (T3P) in the presence of a tertiary amine (e.g., triethylamine) .

  • Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Temperature : 0–25°C for 12–24 hours .

Example Reaction :

Carboxylic Acid+AmineDCC/HOBtAmide\text{Carboxylic Acid} + \text{Amine} \xrightarrow{\text{DCC/HOBt}} \text{Amide}

Piperazine Functionalization

The piperazine nitrogen atoms can undergo alkylation or acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) .

  • Acylation : Treatment with acyl chlorides or anhydrides .

Example Table: Piperazine Modifications

Reaction TypeReagentsConditionsProduct
AlkylationCH3_3I, K2_2CO3_3DMF, 60°C, 6hN-Methylpiperazine derivative
AcylationAcetyl chloride, Et3_3NDCM, 0°C → RT, 2hN-Acetylpiperazine derivative

Sulfonamide Reactivity

The phenylsulfonyl group on the pyrrolopyridine ring is typically stable but may participate in:

  • Nucleophilic Aromatic Substitution (NAS) : Requires electron-deficient aromatic systems. Limited reactivity due to the sulfonyl group’s electron-withdrawing nature .

  • Hydrogen Bonding : The sulfonamide can act as a hydrogen-bond acceptor, influencing solubility and biological interactions .

Cross-Coupling Reactions

The pyrrolopyridine core may engage in metal-catalyzed cross-couplings if halide substituents are introduced:

  • Suzuki-Miyaura Coupling : Requires a boronic acid and palladium catalyst .

  • Buchwald-Hartwig Amination : For C–N bond formation .

Key Limitation : The current structure lacks halide leaving groups, necessitating pre-functionalization (e.g., bromination) .

Stability Under Basic/Acidic Conditions

  • Acid Stability : The tert-butyl ester and sulfonamide are stable under mild acidic conditions but degrade with strong acids (e.g., conc. H2_2SO4_4).

  • Base Sensitivity : The ester hydrolyzes slowly in basic aqueous solutions (pH > 10).

Comparative Reaction Data

ReactionYield (%)Key Reference
tert-Butyl ester hydrolysis85–92
Amide coupling with DCC70–78
Piperazine alkylation60–65

Scientific Research Applications

The compound exhibits significant biological activity through various mechanisms:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the compound , have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors. These receptors are implicated in several cancers, and targeting them can inhibit tumor growth and metastasis. For instance, one study reported that a related pyrrolo[2,3-b]pyridine derivative inhibited breast cancer cell proliferation and induced apoptosis with IC50 values ranging from 7 to 25 nM against FGFR1-3 .
  • Antiviral Properties : Compounds with similar structures have demonstrated anti-HIV activity. In vitro studies have shown that modifications at specific positions on the pyrrolopyridine scaffold significantly affect antiviral potency. The presence of an ester substituent at position 4 has been linked to enhanced activity against HIV-1 replication .
  • Neurological Applications : Piperazine derivatives are known for their antidepressant properties. The compound's structure allows it to potentially act as a serotonin reuptake inhibitor, which is crucial for treating depression and anxiety disorders . This class of compounds has been evaluated for their ability to modulate serotonin levels effectively.

Structure-Activity Relationship (SAR)

The effectiveness of 1-piperazinecarboxylic acid esters is closely tied to their structural components:

  • Carboxylic Group Positioning : The distance between the carboxylic group and the pyrrolopyridine scaffold is critical for biological activity. Shorter chains have been found to enhance inhibition potency .
  • Ester Variations : Variations in the ester moiety can lead to significant differences in pharmacological profiles. For example, compounds with ethyl or phenyl substituents at specific positions have shown improved activity against various biological targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolopyridine derivatives demonstrated that one compound exhibited an IC50 value of 9 nM against FGFR2, significantly inhibiting cell migration and invasion in vitro. This suggests a potential application in cancer therapy by targeting aberrant signaling pathways .

Case Study 2: Antiviral Activity

In another study focusing on HIV-1 inhibition, a derivative of the compound was tested for its ability to prevent viral replication. Results indicated that certain structural modifications led to an EC50 value of less than 10 µM against HIV-1, highlighting its potential as an antiviral agent .

Data Tables

Here are summarized findings from various studies regarding the biological activities of related compounds:

CompoundTargetIC50/EC50 ValueActivity
Pyrrolo[2,3-b]pyridine Derivative AFGFR17 nMAnticancer
Pyrrolo[2,3-b]pyridine Derivative BFGFR29 nMAnticancer
Pyrrolo[2,3-b]pyridine Derivative CHIV-1<10 µMAntiviral
Piperazine Derivative DSerotonin ReuptakePotent InhibitionAntidepressant

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Target Compound : 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester ~C23H25N3O4S ~450 (estimated) Pyrrolo[2,3-b]pyridine, phenylsulfonyl, tert-butyl ester Likely kinase inhibitor or receptor modulator; tert-butyl ester enhances stability
1-Piperazinecarboxylic acid,4-[4-chloro-3-(phenylmethyl)-3H-imidazo[4,5-c]pyridin-2-yl]-,1,1-dimethylethyl ester C22H26ClN5O2 427.93 Imidazo[4,5-c]pyridine, chloro, phenylmethyl Potential antiviral or anticancer agent; chloro group may enhance binding affinity
Pyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester C12H18N2O2 222.28 Dihydropyrrolopyrazine, tert-butyl ester Intermediate in synthesis of bioactive molecules; smaller size improves solubility
1-((1,1-Dimethylethoxy)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)piperazine C17H28N4O2 320.43 Pyridinyl, isopropylamino Used in kinase inhibitor development; isopropylamino group aids in target selectivity
1-Piperazinecarboxylic acid,3-(hydroxymethyl)-4-[2-(2-hydroxyphenyl)-7-methyl-4-quinazolinyl]-,phenylmethyl ester, HCl C28H28N4O4·HCl 541.01 Quinazolinyl, hydroxymethyl, hydroxyphenyl, benzyl ester Anticancer research; hydroxyphenyl may confer DNA intercalation properties

Key Findings:

Heterocyclic Core Variations: The pyrrolo[2,3-b]pyridine in the target compound offers a planar aromatic system for protein binding, contrasting with the imidazo[4,5-c]pyridine in , which introduces a fused imidazole ring for increased rigidity .

Substituent Effects: Chloro groups () improve lipophilicity and binding to hydrophobic pockets, whereas hydroxymethyl groups () increase polarity and solubility . tert-Butyl esters (target compound, ) protect carboxylic acids during synthesis, unlike benzyl esters (), which require hydrogenolysis for deprotection .

Safety Profiles :

  • Analogous compounds (e.g., CAS 401566-78-7 in ) show hazards such as acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting the target compound may require similar safety protocols .

Synthetic Routes: Reductive lactamization () and coupling of amino acids with heterocyclic chlorides () are common methods for related piperazine derivatives, applicable to the target compound .

Biological Activity

1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis, and relevant case studies that illustrate its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S. It contains a piperazine moiety linked to a pyrrolopyridine derivative with a phenylsulfonyl group, which is crucial for its biological activity. The structural complexity contributes to its interaction with various biological targets.

Antiviral Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit antiviral properties. A patent (CN101229164B) describes a composition involving substituted azaindoleoxoacetic piperazine derivatives that have shown efficacy against viral infections. The mechanisms often involve the inhibition of viral replication through interference with viral enzyme functions or host cell interactions .

Receptor Affinity and Selectivity

Studies on related piperazine compounds reveal their affinity for various receptors, including opioid receptors. For instance, methylated analogues of piperazine derivatives have been evaluated for their kappa-opioid receptor agonist activity. These compounds demonstrated high receptor affinity and selectivity, which suggests potential applications in pain management and addiction treatment .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar piperazine derivatives, low toxicity was observed during repeated-dose tests in animal models. For example, repeated-dose toxicity studies on related compounds have indicated acceptable no-observed-adverse-effect levels (NOAEL) at higher concentrations, suggesting that modifications to the piperazine structure can lead to favorable safety profiles .

Synthesis and Derivative Studies

The synthesis of this compound typically involves the esterification of piperazinecarboxylic acid with pyrrolopyridine derivatives. The synthetic pathways can influence the biological activity and pharmacokinetic properties of the final product. For instance, variations in substituents on the piperazine ring can significantly alter receptor interactions and biological effects .

Case Study 1: Antiviral Efficacy

In a study examining antiviral agents derived from piperazine structures, researchers found that specific modifications enhanced activity against herpes simplex virus (HSV). The presence of sulfonyl groups was particularly noted for improving antiviral potency by stabilizing interactions with viral proteins .

Case Study 2: Opioid Receptor Modulation

Another significant case study focused on the modulation of kappa-opioid receptors by piperazine derivatives. These studies highlighted how structural variations influenced binding affinities and functional responses in vitro. The findings suggested that such compounds could serve as leads in developing new analgesics with reduced side effects compared to traditional opioids .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Recommended precautions include:
  • Use of PPE: Nitrile gloves, lab coats, face shields, and safety goggles tested under NIOSH/EN 166 standards.
  • Engineering controls: Fume hoods for weighing or handling powders to minimize inhalation risks.
  • First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. How should researchers prepare stable stock solutions of this compound for in vitro assays?

  • Methodological Answer: Solubility data suggests using DMSO for preparing 1–10 mM stock solutions due to its hydrophobic nature. For example:
  • Dissolve 3.42 mg (MW: 342.43 g/mol) in 1 mL DMSO to achieve 10 mM concentration.
  • Vortex for 1–2 minutes and centrifuge (10,000 rpm, 5 min) to ensure clarity. Avoid aqueous buffers unless pre-tested for solubility .

Q. What synthetic methodologies are documented for this compound?

  • Methodological Answer: While direct synthesis protocols are not detailed in the evidence, analogous piperazine derivatives are synthesized via nucleophilic substitution or coupling reactions. For example:
  • React 4-(1-(phenylsulfonyl)pyrrolo[2,3-b]pyridin-4-yl)piperazine with tert-butyl chloroformate in anhydrous DCM, using triethylamine as a base .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer: Use a combination of:
  • 1H/13C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and tert-butyl ester signals (δ 1.4 ppm).
  • HRMS : Confirm molecular ion ([M+H]+ at m/z 343.4353) and fragmentation patterns.
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal stability : Incubate solid/liquid samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via HPLC-UV (C18 column, acetonitrile/water gradient).
  • pH stability : Dissolve in buffers (pH 1–13) and monitor hydrolysis by LC-MS. Note: The compound is stable under recommended storage (2–8°C, inert atmosphere) but lacks data under extreme conditions .

Q. How to address contradictions in pharmacological activity data across studies?

  • Methodological Answer: Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor binding).
  • Batch analysis : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO) across studies.
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolopyridine moiety?

  • Methodological Answer: Systematically modify substituents and evaluate bioactivity:
  • Phenylsulfonyl group : Replace with alkylsulfonyl or heteroaryl groups to assess steric/electronic effects.
  • Piperazine ring : Introduce methyl or ethyl substituents to probe conformational flexibility.
  • tert-Butyl ester : Hydrolyze to the carboxylic acid to study prodrug activation .

Q. What analytical techniques are optimal for detecting decomposition products during long-term storage?

  • Methodological Answer: Employ hyphenated techniques:
  • LC-QTOF-MS : Identify degradants (e.g., tert-butyl ester hydrolysis to carboxylic acid).
  • GC-MS : Monitor volatile byproducts (e.g., isobutylene from ester breakdown).
  • DSC/TGA : Assess thermal decomposition thresholds (>150°C) .

Q. How to mitigate solubility challenges in in vivo pharmacokinetic studies?

  • Methodological Answer: For oral/IV administration:
  • Co-solvents : Use 10% Cremophor EL + 5% ethanol in saline for IV formulations.
  • Nanoformulations : Prepare liposomal suspensions (e.g., DSPC/cholesterol) to enhance bioavailability.
  • Dose escalation : Start at 1 mg/kg and monitor plasma levels via LC-MS/MS .

Q. What reaction conditions should be avoided to prevent unintended side reactions?

  • Methodological Answer:
    Avoid:
  • Strong acids/bases : May hydrolyze the ester or sulfonyl group.
  • Nucleophilic reagents (e.g., thiols) : Risk of displacing the phenylsulfonyl moiety.
  • High temperatures (>80°C) : Could degrade the pyrrolopyridine core. Test reactivity under inert atmospheres (N2/Ar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.